(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
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Overview
Description
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a dichlorophenyl group, an epoxy group, and a triethylsilyl group attached to a naphthol backbone. Its distinct chemical properties make it a subject of interest for researchers exploring new synthetic methods and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting with the preparation of the naphthol backbone. The key steps include:
Formation of the Naphthol Backbone: This can be achieved through various methods, such as the Friedel-Crafts alkylation of naphthalene.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of the phenyl ring, followed by its attachment to the naphthol backbone through a coupling reaction.
Triethylsilylation: The final step involves the protection of the hydroxyl group with a triethylsilyl group, using reagents like triethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxidized products.
Reduction: The dichlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the dichlorophenyl group can engage in π-π interactions with aromatic systems. The triethylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-naphthol: Lacks the triethylsilyl group, making it more reactive.
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-trimethylsilyl-1-naphthol: Similar structure but with a smaller silyl group, affecting its steric properties.
Uniqueness
The presence of the triethylsilyl group in (4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol provides unique steric protection, making it more stable and less reactive compared to its analogs. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
Molecular Formula |
C22H26Cl2O2Si |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3 |
InChI Key |
KMNMUXYKKYGKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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